

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1437488

[Get Quote](#)

An In-Depth Technical Guide to **(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine**: Properties, Synthesis, and Applications in CNS Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine**, a critical chiral building block for professionals in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore a conceptual synthetic pathway, and contextualize its application within Central Nervous System (CNS) drug discovery, with a focus on the molecular weight and stereochemical integrity that make it a valuable intermediate.

Introduction: The Strategic Importance of a Chiral Indane Amine

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a brominated indane amine distinguished by its specific stereochemistry. In the landscape of medicinal chemistry, the spatial arrangement of atoms is paramount, as biological targets such as receptors and enzymes are inherently chiral. The enantiomerically pure (R)-configuration of this compound allows for highly selective interactions with these targets, a crucial factor in designing potent and safe therapeutics.[\[1\]](#)[\[2\]](#)

This molecule serves as a pivotal intermediate, primarily in the synthesis of active pharmaceutical ingredients (APIs) aimed at treating neurological and psychiatric disorders.^[2] ^[3] Its rigid, bicyclic indane scaffold provides a well-defined orientation for the amine group and the bromine atom, which can be used as a handle for further chemical modifications, such as cross-coupling reactions. This guide synthesizes the available data to provide a practical and in-depth resource for researchers utilizing this key intermediate.

Core Physicochemical Properties

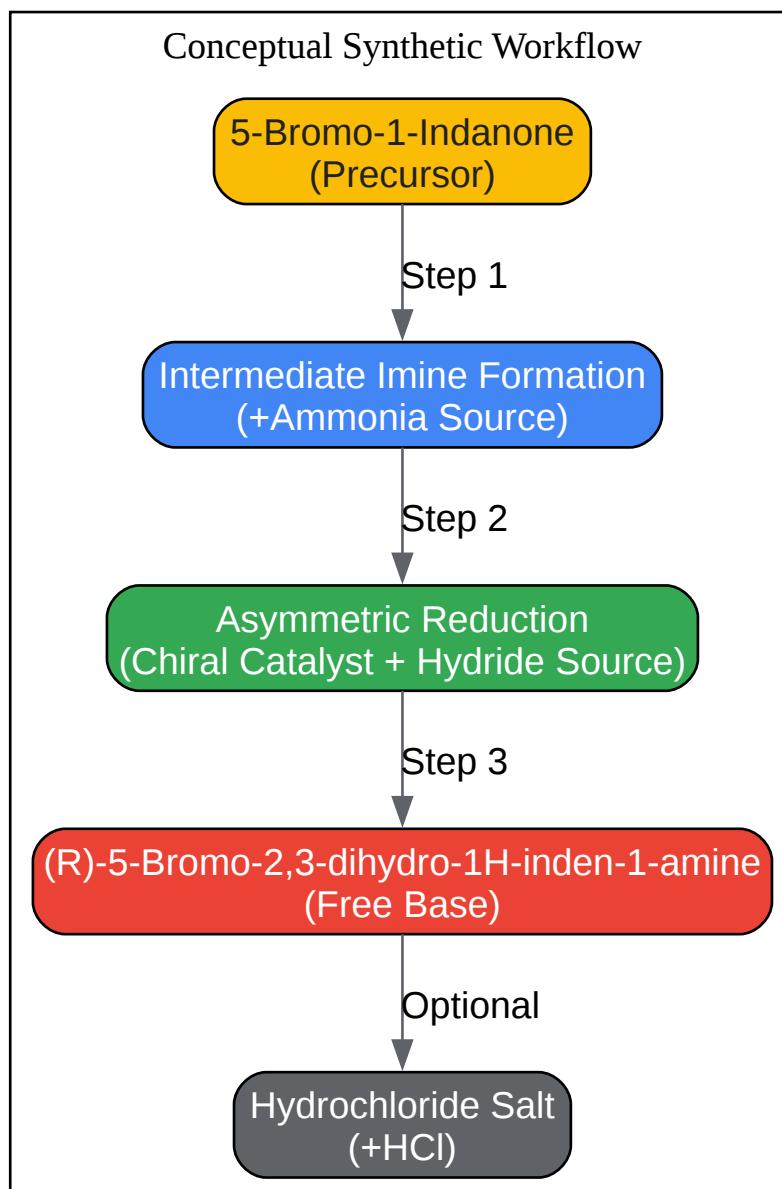
The precise characterization of a chemical intermediate is the foundation of reproducible and scalable synthesis. **(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine** is commonly available as both a free base and a hydrochloride salt, each with distinct molecular weights and handling properties. The hydrochloride salt often offers improved stability and solubility in polar solvents.

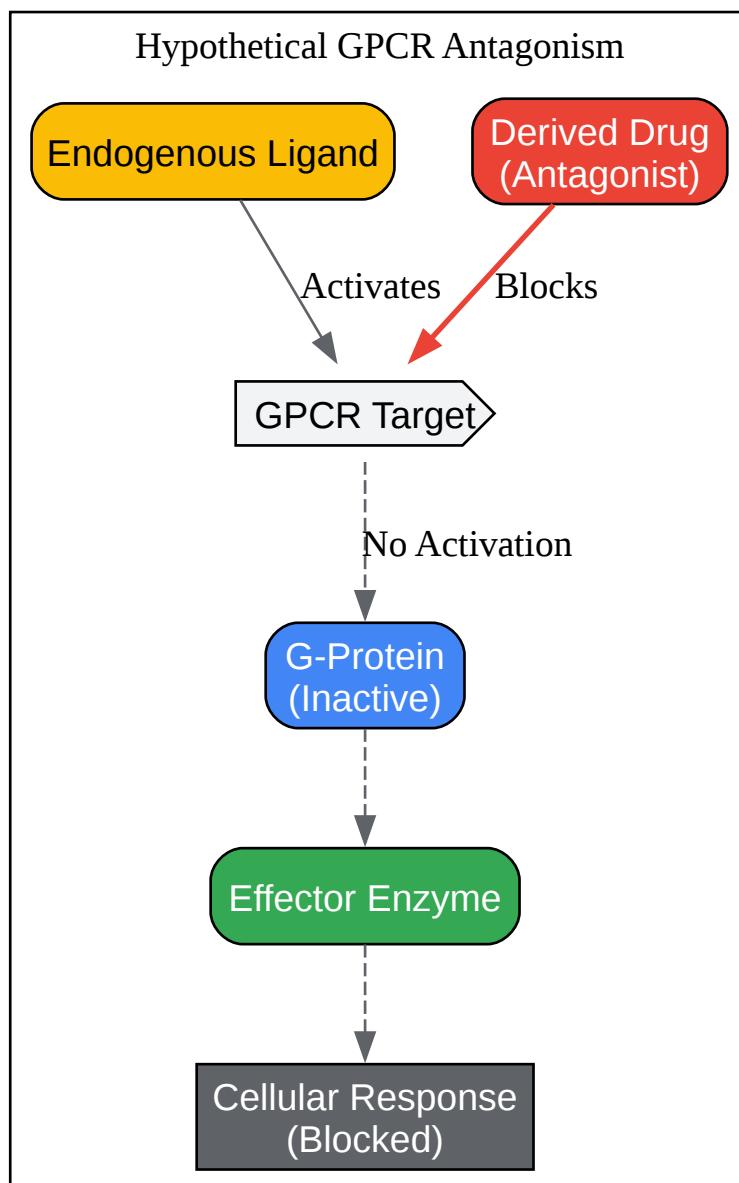
A summary of its key quantitative data is presented below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
Molecular Weight	212.09 g/mol	248.55 g/mol	[2][4][5][6],[7][8][9]
Molecular Formula	C ₉ H ₁₀ BrN	C ₉ H ₁₁ BrCIN	[2][4],[7][8]
CAS Number	1228561-27-0	1443238-61-6	[6][10],[3][7]
Appearance	Solid, semi-solid, or liquid	Solid	[6],[8]
Purity	Typically ≥95%	Typically ≥97%	[2][6],[8]
Boiling Point	278.2±40.0 °C (Predicted)	Not Available	[2]
Density	1.490±0.06 g/cm ³ (Predicted)	Not Available	[2]
Storage Conditions	2-8°C, under inert gas, protected from light	2-8°C	[2][6],[9]

Conceptual Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical manufacturing. The (R)-enantiomer of 5-bromo-indan-1-amine is typically derived from its corresponding ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one, through asymmetric reduction or reductive amination.


The causality behind choosing an asymmetric method is to avoid the formation of a racemic mixture, which would necessitate a costly and often low-yielding chiral resolution step later in the synthesis. By establishing the desired stereocenter early, the overall efficiency of the API synthesis is significantly improved.


Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

This protocol describes a representative, conceptual workflow for the synthesis of the title compound.

- **Reaction Setup:** To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq)[11] in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a chiral catalyst and a reducing agent.
- **Amine Source:** Introduce an ammonia source, such as ammonium acetate or a protected amine equivalent.
- **Asymmetric Reduction:** The core of the stereochemical control lies in the use of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) and a hydride source (e.g., a silane or H₂) to stereoselectively reduce the intermediate imine to the desired (R)-amine.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
- **Workup and Quenching:** Upon completion, carefully quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent (e.g., ethyl acetate).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure **(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine**.
- Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of a GPCR signaling pathway by a derived antagonist.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine** is essential for personnel safety. It is classified as an irritant and requires careful handling to avoid exposure.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [\[12\]](#)[\[13\]](#)* Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. [\[12\]](#)* Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [\[12\]](#)[\[14\]](#)* Storage: Store containers in a dry, cool, and well-ventilated place. [\[12\]](#) For long-term stability, especially for the free base, storage at 2-8°C under an inert atmosphere is recommended. [\[6\]](#)* First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. [\[12\]](#)[\[13\]](#) * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [\[12\]](#)[\[13\]](#) * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell. [\[12\]](#)[\[14\]](#)

Conclusion

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is more than just a chemical reagent; it is a key enabling tool in the quest for novel CNS therapeutics. Its defined stereochemistry and versatile chemical handles provide medicinal chemists with a reliable and strategic starting point for the synthesis of complex and highly specific drug candidates. Understanding its core properties, including its precise molecular weight, and adhering to safe handling protocols are fundamental to leveraging its full potential in the research and development pipeline.

References

- PubChem. **(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine** hydrochloride.
- PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine.
- ChemUniverse. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE [P89502]. ChemUniverse. [\[Link\]](#)
- MySkinRecipes. **(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine** hydrochloride. MySkinRecipes. [\[Link\]](#)
- MySkinRecipes. **(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine**. MySkinRecipes. [\[Link\]](#)
- Apicule. **(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine** hydrochloride (CAS No: 1443238-61-6)
- PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]
- 2. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]
- 3. apicule.com [apicule.com]
- 4. 5-bromo-2,3-dihydro-1H-inden-1-amine | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | 1228561-27-0 [sigmaaldrich.com]
- 7. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. 1228561-27-0|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1437488#r-5-bromo-2-3-dihydro-1h-inden-1-amine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com